molecular formula C14H20O B1353535 4-(trans-4-Ethylcyclohexyl)phenol CAS No. 89100-78-7

4-(trans-4-Ethylcyclohexyl)phenol

Cat. No. B1353535
CAS RN: 89100-78-7
M. Wt: 204.31 g/mol
InChI Key: RGVBFENXGDCBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(trans-4-Ethylcyclohexyl)phenol (4-ECP) is an organic compound that has been studied for its potential applications in the medical and scientific research fields. Its unique chemical structure makes it an attractive target for research, as it can be synthesized in a number of ways and used for a variety of purposes.

Scientific Research Applications

I have conducted a search for the scientific research applications of 4-(trans-4-Ethylcyclohexyl)phenol , but the information available is limited. The primary application found is in the synthesis of polystyrene derivatives modified with liquid crystal molecules, which are used in materials science for creating vertically oriented liquid crystals .

properties

IUPAC Name

4-(4-ethylcyclohexyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVBFENXGDCBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300966
Record name 4-(trans-4-Ethylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trans-4-Ethylcyclohexyl)phenol

CAS RN

89100-78-7
Record name 4-(trans-4-Ethylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(trans-4-ethylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(trans-4-Ethylcyclohexyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(trans-4-Ethylcyclohexyl)phenol
Reactant of Route 3
Reactant of Route 3
4-(trans-4-Ethylcyclohexyl)phenol
Reactant of Route 4
Reactant of Route 4
4-(trans-4-Ethylcyclohexyl)phenol
Reactant of Route 5
Reactant of Route 5
4-(trans-4-Ethylcyclohexyl)phenol
Reactant of Route 6
4-(trans-4-Ethylcyclohexyl)phenol

Q & A

Q1: How does the concentration of 4-(trans-4-Ethylcyclohexyl)phenol in polystyrene derivatives impact liquid crystal orientation?

A1: Research indicates that a minimum concentration of 15 mol% of 4-(trans-4-Ethylcyclohexyl)phenoxymethyl side groups in polystyrene derivatives is crucial for achieving a stable and uniform vertical orientation of liquid crystal (LC) molecules. [] This finding suggests that the density of the 4-(trans-4-Ethylcyclohexyl)phenoxymethyl side groups plays a key role in influencing the alignment of LC molecules within the polymer matrix.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.